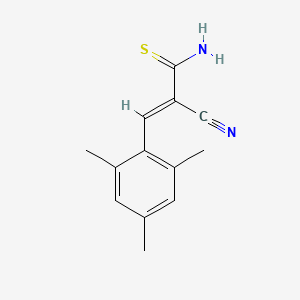

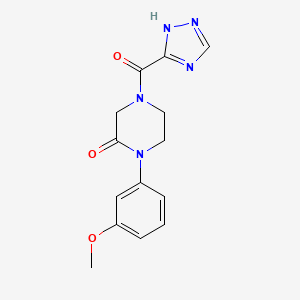

4-(1,3-苯并恶唑-2-基)-2,6-二氯苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1,3-Benzoxazol-2-yl)-2,6-dichloroaniline represents a class of compounds known for their intriguing chemical and physical properties, which have been the subject of synthetic and analytical studies. These compounds, including benzoxazole derivatives, are of interest due to their potential applications in materials science, as fluorescent probes, and for their biological activities.

Synthesis Analysis

A study by Bodke et al. (2013) elaborated on the synthesis of novel benzoxazole and benzothiazole quinoline derivatives, demonstrating the versatility of benzoxazole chemistry in creating complex fluorescent probes. The synthesis involved a one-step reaction using polyphosphoric acid as a cyclizing agent, highlighting efficient pathways to benzoxazole derivatives with potential for further functionalization (Bodke, Shankerrao, & Harishkumar, 2013).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been elucidated using techniques like NMR spectroscopy and single-crystal X-ray diffraction. Abdel-Wahab et al. (2023) presented the crystal structure elucidation of novel benzofuranyl-N-phenylthiazolimines, showcasing common backbone conformations and intermolecular interactions characteristic of these compounds (Abdel-Wahab, Kariuki, Mohamed, & El‐Hiti, 2023).

Chemical Reactions and Properties

The reactivity of benzoxazole derivatives can be manipulated through various chemical reactions, as demonstrated by Gabriele et al. (2006), who developed a new synthesis route for dihydrobenzodioxine and benzo[1,4]oxazine derivatives via tandem palladium-catalyzed reactions (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).

Physical Properties Analysis

The physical properties, including fluorescence behavior, of benzoxazole derivatives, were explored by Phatangare et al. (2013), who synthesized fluorescent benzoxazol-2-yl-phenylnaphtho[1,2-d][1,3]oxazole derivatives, providing insights into their photophysical characteristics (Phatangare, Borse, Padalkar, Patil, Gupta, Umape, & Sekar, 2013).

Chemical Properties Analysis

Benzoxazole derivatives exhibit a range of chemical properties, including antimicrobial activities. Jayanna et al. (2012) reported the synthesis of novel benzoxazol-2-yl-pyrazolyl derivatives, demonstrating their antimicrobial, antioxidant, and larvicidal activities. This highlights the chemical versatility and potential application of these compounds in biological contexts (Jayanna, Vagdevi, Dharshan, & Kekuda, 2012).

科学研究应用

胺类邻位氮原子C(sp3)-H α-烷基化的独特区域选择性

- 研究结果: 与4-(1,3-苯并恶唑-2-基)-2,6-二氯苯胺相关的苯并恶唑-2-基取代基,在Ir催化的仲胺中邻位氮原子的C(sp(3))-H键烷基化中充当可移除的活化和定向基团,表现出独特的区域选择性 (Lahm & Opatz, 2014)。

用于生物修复的降解氯苯胺细菌

- 研究结果: 二氯苯胺等氯苯胺在各种工业应用中使用,但由于其潜在毒性,它们的降解至关重要。对能够降解氯苯胺的细菌的研究表明了生物修复的有希望的方法 (Kang & Kim, 2007)。

荧光探针的合成及应用

- 研究结果: 苯并恶唑衍生物与4-(1,3-苯并恶唑-2-基)-2,6-二氯苯胺密切相关,已被合成用作荧光探针。它们的应用范围从成像到分析化学,展示了它们在科学研究中的多功能性 (Bodke et al., 2013)。

抗菌和抗癌活性

- 研究结果: 一些苯并恶唑衍生物表现出显着的抗菌和抗癌活性。这些发现突出了这些化合物在药物研究和开发中的潜力 (Padalkar et al., 2014), (Havrylyuk et al., 2010)。

光化学行为及环境影响

- 研究结果: 二氯苯胺在水中的光化学行为,包括氨基氯苯恶嗪酮的形成,对环境化学和污染控制有影响 (Othmen & Boule, 1999)。

有机化学中的合成应用

- 研究结果: 苯并恶唑化合物,包括4-(1,3-苯并恶唑-2-基)-2,6-二氯苯胺的衍生物,已在有机化学的各种合成应用中得到利用,证明了它们作为复杂分子合成中的中间体的价值 (Guizzardi et al., 2001)。

安全和危害

The safety data sheet for a similar compound, “4-(1,3-Benzoxazol-2-yl)aniline”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . In the event of exposure, it is recommended to rinse with plenty of water, remove contaminated clothing, and seek medical attention if necessary .

属性

IUPAC Name |

4-(1,3-benzoxazol-2-yl)-2,6-dichloroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O/c14-8-5-7(6-9(15)12(8)16)13-17-10-3-1-2-4-11(10)18-13/h1-6H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNBXURJCXAZKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C(=C3)Cl)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzoxazol-2-yl-2,6-dichlorophenylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methyl-N'-[4-(methylthio)benzylidene]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5547882.png)

![methyl 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B5547885.png)

![5-({[(dimethylamino)(4-fluorophenyl)acetyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5547886.png)

![5-(1,5-dimethyl-1H-pyrazol-4-yl)-N-1,9-dioxaspiro[5.5]undec-4-ylisoxazole-3-carboxamide](/img/structure/B5547893.png)

![8-{[2-(2-isopropyl-5-methylphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547899.png)

![8-(2-furyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5547904.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5547905.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)

![1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]piperidin-2-one](/img/structure/B5547954.png)